2-[(4-tert-Butylphenyl)methoxy]benzoic acid
Description
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-[(4-tert-butylphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)14-10-8-13(9-11-14)12-21-16-7-5-4-6-15(16)17(19)20/h4-11H,12H2,1-3H3,(H,19,20) |
InChI Key |
CEADTNNSEADMRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-tert-Butylphenyl)methoxy]benzoic acid typically involves the reaction of 4-tert-butylphenol with methoxybenzoic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products: The major products of these reactions include various substituted benzoic acids, alcohols, and other functionalized aromatic compounds.
Scientific Research Applications
Antilipidemic Effects
Research indicates that compounds related to 2-[(4-tert-butylphenyl)methoxy]benzoic acid exhibit notable antilipidemic properties. A study demonstrated that its enantiomers showed potent inhibition of fatty acid and sterol biosynthesis, making them candidates for treating hyperlipidemia. The compound's dual action on lowering plasma triglycerides and cholesterol levels positions it as a promising therapeutic agent for cardiovascular diseases .
Antimicrobial Properties
Another area of interest is its antimicrobial activity. Various derivatives of benzoic acid have been investigated for their ability to inhibit bacterial growth. The presence of the methoxy and tert-butyl groups enhances the lipophilicity of the molecule, potentially increasing its efficacy against microbial strains .
Drug Development
The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to modulate lipid metabolism suggests potential applications in developing medications for metabolic disorders, particularly those related to lipid profiles .
Case Studies
- Antihyperlipidemic Agent : A study focused on the synthesis and biological evaluation of derivatives similar to this compound found that certain compounds exhibited significant reductions in serum cholesterol levels in animal models, supporting their potential use as antihyperlipidemic agents .
- Antimicrobial Activity : A series of experiments conducted on structurally related compounds revealed that modifications to the methoxy group influenced antimicrobial efficacy, suggesting that this compound could be further optimized for enhanced activity against resistant bacterial strains .
Material Science Applications
In addition to its pharmaceutical applications, this compound can be utilized in materials science, particularly in the development of polymer additives and stabilizers due to its thermal stability and compatibility with various polymer matrices.
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceuticals | Antilipidemic agent | Reduces triglycerides and cholesterol levels |
| Antimicrobial | Inhibitory effects on bacterial growth | Enhanced efficacy with structural modifications |
| Material Science | Polymer additive and stabilizer | Improves thermal stability in polymer formulations |
Mechanism of Action
The mechanism by which 2-[(4-tert-Butylphenyl)methoxy]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
2-[(4-Fluorophenyl)methoxy]benzoic Acid
- Structure : Features a fluorine atom at the para position of the benzyl ether group (C₁₄H₁₁FO₃) .
- Molecular Weight : 246.24 g/mol, lighter than the tert-butyl analog due to fluorine's lower atomic mass.
- Acidity (pKa) : The electron-withdrawing fluorine increases acidity (estimated pKa ~3.8) compared to the tert-butyl derivative (estimated pKa ~4.5).
- Lipophilicity (logP) : Lower logP (~3.0) due to fluorine's polarity, reducing membrane permeability compared to the tert-butyl compound .
2-(4-Methoxybenzoyl)benzoic Acid
- Structure : Contains a methoxybenzoyl group (C₁₅H₁₂O₅), introducing a carbonyl linkage .
- Molecular Weight : 270.28 g/mol.
- Applications : Similar structures are used in polymer synthesis and drug intermediates, leveraging their planar aromatic systems .
2-((Tetrahydro-2H-pyran-2-yl)methoxy)benzoic Acid
Steric and Electronic Impacts
- tert-Butyl Group :
- Steric Hindrance : The bulky tert-butyl group reduces molecular packing efficiency, lowering melting points and enhancing solubility in organic solvents .
- Electron Donation : Stabilizes the carboxylic acid via inductive effects, raising pKa relative to electron-withdrawing substituents (e.g., fluorine).
- Methoxy Group : Smaller than tert-butyl, methoxy substituents (e.g., in 4-methoxybenzoic acid) form dimeric synthons in crystal lattices, whereas tert-butyl derivatives may favor catemers or disordered packing .
Data Table: Key Properties of Selected Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Estimated pKa | logP (Predicted) | Key Feature(s) |
|---|---|---|---|---|---|
| 2-[(4-tert-Butylphenyl)methoxy]benzoic acid | C₁₈H₂₀O₃ | 284.35 | ~4.5 | ~4.8 | High lipophilicity, steric bulk |
| 2-[(4-Fluorophenyl)methoxy]benzoic acid | C₁₄H₁₁FO₃ | 246.24 | ~3.8 | ~3.0 | Electron-withdrawing substituent |
| 2-(4-Methoxybenzoyl)benzoic acid | C₁₅H₁₂O₅ | 270.28 | ~4.0 | ~2.5 | Carbonyl-enhanced polarity |
| 4-Methoxybenzoic acid (p-anisic acid) | C₈H₈O₃ | 152.15 | 4.47 | 1.96 | Planar dimer formation |
Biological Activity
2-[(4-tert-Butylphenyl)methoxy]benzoic acid, a benzoic acid derivative, has garnered attention for its potential biological activities. This compound is primarily investigated for its antimicrobial and anti-inflammatory properties, as well as its applications in various fields including medicine and materials science. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzoic acid core with a methoxy group and a tert-butylphenyl substituent, which contributes to its lipophilicity and potential biological interactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to bactericidal effects.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
These results suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating infections .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been evaluated in vitro and in vivo. In animal models, it was found to reduce inflammation markers significantly. For example, a study reported that treatment with the compound led to a reduction in levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential use in inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The compound demonstrated superior activity compared to standard antibiotics, suggesting its potential role as an alternative treatment option.
Case Study 2: Anti-inflammatory Effects
In a controlled trial involving inflammatory bowel disease (IBD) models, administration of the compound resulted in significant symptom alleviation and histological improvement in intestinal tissues. These findings support its therapeutic application in managing IBD symptoms .
Q & A
Q. What are the established synthetic routes for 2-[(4-tert-Butylphenyl)methoxy]benzoic acid, and what are their advantages?
The synthesis typically involves Ullmann coupling or Friedel-Crafts alkylation to introduce the tert-butylphenoxy group onto the benzoic acid core. Key steps include:
- Esterification : Protection of the carboxylic acid group using methyl or ethyl esters to prevent side reactions during coupling .
- Coupling reactions : Use of palladium catalysts (e.g., Pd(OAc)₂) for aryl-ether bond formation, with yields optimized at 80–100°C in polar aprotic solvents like DMF .
- Deprotection : Hydrolysis of the ester under basic conditions (e.g., NaOH/EtOH) to regenerate the carboxylic acid .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm, aromatic protons at δ 6.5–8.0 ppm) .
- IR Spectroscopy : Stretching frequencies for carboxylic acid (2500–3300 cm⁻¹, broad) and ether linkages (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 327.16 for C₁₈H₂₀O₃) .
- X-ray Crystallography : Resolves steric effects of the tert-butyl group on molecular packing .
Q. What are its primary applications in chemical and biological research?
- Chemical Intermediate : Used in synthesizing fluorinated analogs for structure-activity relationship (SAR) studies .
- Biological Probes : Explored for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ values reported in the 10–50 µM range) .
- Material Science : Modifies polymer coatings due to its hydrophobic tert-butyl group .
Advanced Research Questions
Q. How do substituents on the phenyl ring (e.g., tert-butyl vs. fluoro or methoxy) influence physicochemical and biological properties?
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies often arise from:
- Assay Conditions : Varying pH or serum protein content alters compound bioavailability .
- Metabolite Interference : Degradation products (e.g., 2-({2-[(E)-carboxy(methoxyimino)methyl]phenyl}methoxy)benzoic acid) may exhibit off-target effects .
- Purity : HPLC purity >98% is critical; impurities <2% can skew IC₅₀ values by 20–30% .
Q. What mechanistic insights explain its enzyme inhibition properties?
Molecular docking studies suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
